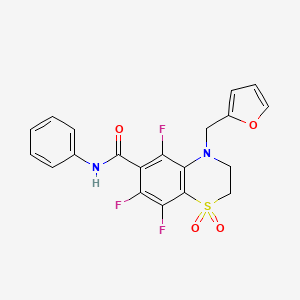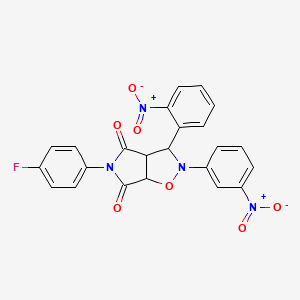![molecular formula C16H18N2O3 B12636538 N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea CAS No. 921766-26-9](/img/structure/B12636538.png)
N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea is an organic compound that features a benzyl group and a substituted phenyl group attached to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea typically involves the reaction of benzylamine with 4-hydroxy-3-methoxybenzaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with an isocyanate or carbamoyl chloride to yield the final urea derivative .
Industrial Production Methods
Industrial production of N-Benzyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea can be achieved through a scalable, catalyst-free synthesis in water. This method involves the nucleophilic addition of amines to potassium isocyanate in an aqueous medium, providing a resource-efficient and environmentally friendly approach .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
N-Benzyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of N-Benzyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-N’-[(4-hydroxyphenyl)methyl]urea: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
N-Benzyl-N’-[(4-methoxyphenyl)methyl]urea: Lacks the hydroxyl group, potentially altering its hydrogen bonding capabilities and solubility.
N-Benzyl-N’-[(3,4-dimethoxyphenyl)methyl]urea: Contains an additional methoxy group, which may enhance its lipophilicity and membrane permeability.
Uniqueness
N-Benzyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring. This combination of functional groups can influence the compound’s chemical reactivity, solubility, and biological activity, making it a versatile molecule for various applications .
Propriétés
Numéro CAS |
921766-26-9 |
|---|---|
Formule moléculaire |
C16H18N2O3 |
Poids moléculaire |
286.33 g/mol |
Nom IUPAC |
1-benzyl-3-[(4-hydroxy-3-methoxyphenyl)methyl]urea |
InChI |
InChI=1S/C16H18N2O3/c1-21-15-9-13(7-8-14(15)19)11-18-16(20)17-10-12-5-3-2-4-6-12/h2-9,19H,10-11H2,1H3,(H2,17,18,20) |
Clé InChI |
XAJVKMJRIJXTEK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CNC(=O)NCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-5-{[(5-chloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12636463.png)
![2,6-Diazaspiro[3.3]heptane-2-carboxylic acid, 6-[4-(ethoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12636467.png)

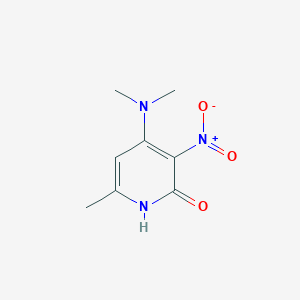
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-methylacetamide](/img/structure/B12636485.png)
![1-Methoxy-2-[(1,2,3,3,3-pentafluoroprop-1-en-1-yl)sulfanyl]benzene](/img/structure/B12636489.png)
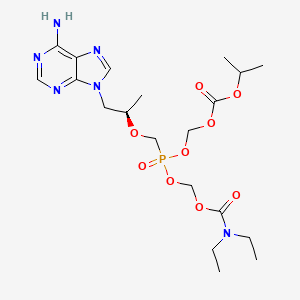
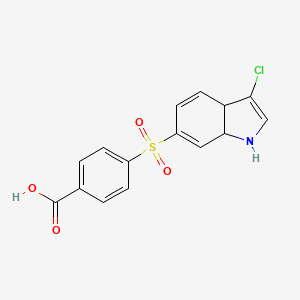
![Ethyl 2-(6-chlorobenzo[D]oxazol-2-YL)acetate](/img/structure/B12636525.png)
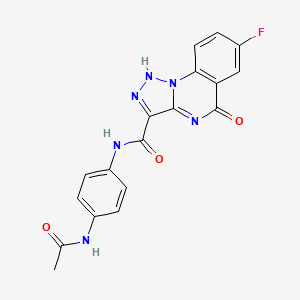
![2-({1-[3-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B12636540.png)

